molecular formula C11H7BrN4 B11054106 1-(5-bromopyrimidin-2-yl)-1H-benzimidazole CAS No. 883230-69-1

1-(5-bromopyrimidin-2-yl)-1H-benzimidazole

Katalognummer B11054106
CAS-Nummer: 883230-69-1
Molekulargewicht: 275.10 g/mol
InChI-Schlüssel: BIZFULPCLDCBOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromopyrimidin-2-yl)-1H-benzimidazole is a heterocyclic compound that combines a benzimidazole core with a bromopyrimidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzimidazole and bromopyrimidine groups allows for diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyrimidin-2-yl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromopyrimidine and o-phenylenediamine.

    Cyclization Reaction: The o-phenylenediamine undergoes a cyclization reaction with 5-bromopyrimidine in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid like zinc chloride. The reaction is typically carried out under reflux conditions in a solvent like ethanol or acetic acid.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromopyrimidin-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzimidazole core can participate in oxidation and reduction reactions, potentially altering its electronic properties and biological activity.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzimidazoles.

    Oxidation Products: Oxidized derivatives of the benzimidazole ring.

    Coupling Products: Complex molecules with extended conjugation or additional functional groups.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromopyrimidin-2-yl)-1H-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.

    Materials Science: It may be utilized in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: Used as a probe to investigate biological pathways and mechanisms.

Wirkmechanismus

The mechanism by which 1-(5-bromopyrimidin-2-yl)-1H-benzimidazole exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The benzimidazole moiety can intercalate into DNA, affecting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Chloropyrimidin-2-yl)-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoropyrimidin-2-yl)-1H-benzimidazole: Contains a fluorine atom, potentially altering its reactivity and biological activity.

    1-(5-Methylpyrimidin-2-yl)-1H-benzimidazole: Features a methyl group, which can influence its chemical properties.

Uniqueness

1-(5-Bromopyrimidin-2-yl)-1H-benzimidazole is unique due to the presence of the bromine atom, which can participate in specific substitution reactions and influence the compound’s electronic properties. This uniqueness makes it a valuable compound for developing new chemical entities with desired biological activities.

Eigenschaften

CAS-Nummer

883230-69-1

Molekularformel

C11H7BrN4

Molekulargewicht

275.10 g/mol

IUPAC-Name

1-(5-bromopyrimidin-2-yl)benzimidazole

InChI

InChI=1S/C11H7BrN4/c12-8-5-13-11(14-6-8)16-7-15-9-3-1-2-4-10(9)16/h1-7H

InChI-Schlüssel

BIZFULPCLDCBOI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=N3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.